molecular formula C13H13N3O2S B457813 2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide

2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide

Cat. No.: B457813
M. Wt: 275.33g/mol
InChI Key: SDNXXGICTKOJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide is a chemical compound that belongs to the class of thioureas. It is characterized by the presence of a furan ring, a thiourea group, and a methyl-substituted phenyl group.

Preparation Methods

The synthesis of 2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-furancarboxaldehyde with 3-methylphenylthiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The furan ring and phenyl group can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

2-(2-furoyl)-N-(3-methylphenyl)hydrazinecarbothioamide can be compared with other thiourea derivatives such as:

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33g/mol

IUPAC Name

1-(furan-2-carbonylamino)-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C13H13N3O2S/c1-9-4-2-5-10(8-9)14-13(19)16-15-12(17)11-6-3-7-18-11/h2-8H,1H3,(H,15,17)(H2,14,16,19)

InChI Key

SDNXXGICTKOJSY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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